molecular formula C16H10Cl2N2OS B2553855 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 290829-24-2

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2553855
CAS RN: 290829-24-2
M. Wt: 349.23
InChI Key: HMOGAMOTTBCNRP-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Research into the anticancer applications of thiazole derivatives, including compounds structurally related to 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, has shown promising results. For instance, a series of substituted benzamides demonstrated significant anticancer activity against various cancer cell lines. These compounds were synthesized starting from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, showing moderate to excellent anticancer activity compared to etoposide, a reference drug. Some derivatives exhibited higher anticancer activities than the reference drug (Ravinaik et al., 2021).

Pro-apoptotic Activity

Similarly, indapamide derivatives, including those with structural similarities to this compound, showed proapoptotic activity against melanoma cell lines. One particular compound demonstrated the highest proapoptotic activity among all synthesized compounds on melanoma cell lines with significant growth inhibition. This compound also inhibited four physiologically relevant human carbonic anhydrase isoforms, indicating a broad spectrum of potential anticancer activity (Yılmaz et al., 2015).

Synthesis and Evaluation Techniques

The scientific inquiry into thiazole derivatives extends to their synthesis and evaluation for various biological activities. Techniques such as oxidative dimerization of thioamides and the preparation of thiadiazoles highlight the chemical versatility and potential pharmacological significance of these compounds. These methodologies provide a foundation for the development of novel thiazole-based therapeutics with enhanced activity and specificity (Takikawa et al., 1985).

Antifungal and Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antifungal and antimicrobial activity. Various substituted benzamides have been synthesized and found to exhibit low to moderate antifungal activity. This suggests potential applications in addressing fungal infections and contributing to the development of new antimicrobial agents (Saeed et al., 2008).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it include H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOGAMOTTBCNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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